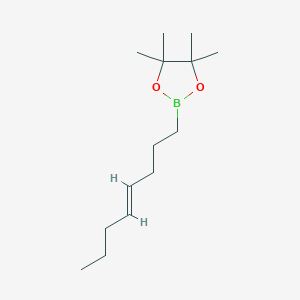

4-Octenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-oct-4-enyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15-16-13(2,3)14(4,5)17-15/h8-9H,6-7,10-12H2,1-5H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMSJTVKALWIDDJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCC=CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)CCC/C=C/CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stereochemistry of 4-Octenylboronic acid pinacol ester (E vs Z isomers)

An In-Depth Technical Guide to the Stereochemistry of 4-Octenylboronic Acid Pinacol Ester: (E) vs. (Z) Isomers

Introduction: The Critical Role of Alkene Geometry in Modern Synthesis

In the landscape of contemporary organic chemistry and drug development, the precise control of molecular geometry is not merely an academic exercise; it is a fundamental prerequisite for function. Alkenylboronic acid pinacol esters stand as paramount intermediates, primarily due to their exceptional utility in stereoretentive palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The geometric configuration of the carbon-carbon double bond—whether trans (E) or cis (Z)—is directly translated into the final product, profoundly influencing the biological activity, material properties, and overall efficacy of the target molecule. This guide provides a detailed examination of the stereochemistry of a representative alkenylboronate, 4-octenylboronic acid pinacol ester, offering a Senior Application Scientist's perspective on the stereoselective synthesis, definitive characterization, and divergent applications of its (E) and (Z) isomers.

Part 1: Stereoselective Synthesis - Forging the Isomeric Divide

The ability to selectively synthesize either the (E) or (Z) isomer of 4-octenylboronic acid pinacol ester is the cornerstone of its utility. The choice of synthetic strategy is dictated by the desired stereochemical outcome, with different mechanistic pathways affording specific isomers.

Accessing the (E)-Isomer: The Hydroboration Route

The most established and reliable method for preparing (E)-alkenylboronates is the hydroboration of internal alkynes.[3][4][5] This reaction proceeds via a syn-addition of the boron-hydride bond across the alkyne, mechanistically ensuring the formation of the trans-alkene product.

Mechanism: The reaction of 4-octyne with a hydroborating agent like pinacolborane (HBpin), often requiring a catalyst, involves a four-membered ring transition state. The boron and hydrogen atoms are delivered to the same face of the alkyne, resulting in the (E)-alkenylboronate product. Dicyclohexylborane can serve as an efficient catalyst for this transformation.[5]

Diagram 1: Synthetic workflow for the (E)-isomer via catalytic hydroboration.

An alternative "boryl-Heck" reaction, which involves the palladium-catalyzed borylation of terminal alkenes, can also yield trans-alkenylboronates as the thermodynamically favored product.[6]

Accessing the (Z)-Isomer: Navigating a More Complex Path

The synthesis of (Z)-alkenylboronates is historically more challenging but has been addressed through several modern catalytic methods.

Copper-Catalyzed Borylation of Alkynes: A highly effective strategy involves the copper(I)-catalyzed addition of bis(pinacolato)diboron (B₂pin₂) to an alkyne in the presence of a proton source like methanol.[7][8]

Mechanism: The reaction proceeds through a syn-addition of a copper-boryl species across the alkyne. The resulting alkenyl-copper intermediate is then protonated by methanol, which cleaves the carbon-copper bond to yield the (Z)-alkenylboronate product with high stereoselectivity.[8]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kitami-it.repo.nii.ac.jp [kitami-it.repo.nii.ac.jp]

- 5. Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron [organic-chemistry.org]

- 6. Direct Synthesis of Alkenyl Boronic Esters from Unfunctionalized Alkenes: A Boryl-Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Highly regio- and stereoselective synthesis of alkenylboronic esters by copper-catalyzed boron additions to disubstituted alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Highly regio- and stereoselective synthesis of alkenylboronic esters by copper-catalyzed boron additions to disubstituted alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Synthesis of 4-Octenylboronic Acid Pinacol Ester: A Technical Guide

Foreword: The Synthetic Utility of Alkenylboronic Esters

In the landscape of modern organic synthesis, organoboron compounds, particularly boronic acids and their pinacol esters, stand as indispensable tools for the construction of complex molecular architectures. Their stability, functional group tolerance, and predictable reactivity in a myriad of transformations, most notably the Suzuki-Miyaura cross-coupling reaction, have cemented their status as premier building blocks in medicinal chemistry and materials science. Among this versatile class of reagents, alkenylboronic esters offer a unique platform for the stereoselective introduction of carbon-carbon double bonds. This guide provides an in-depth exploration of a proposed synthetic pathway to a specific, yet broadly applicable example: 4-octenylboronic acid pinacol ester. While a direct, published synthesis for this exact molecule is not readily found, this document will leverage established and analogous methodologies to construct a robust and scientifically sound synthetic protocol, intended to guide researchers in their synthetic endeavors.

Strategic Approach to the Synthesis of 4-Octenylboronic Acid Pinacol Ester

The core of our synthetic strategy revolves around the selective hydroboration of a suitable C8 precursor. The "4-octenyl" moiety dictates a starting material with an eight-carbon chain and unsaturation at the 4th and terminal positions. The logical and most atom-economical precursor is 1-octen-4-yne . The primary challenge lies in the regioselective hydroboration of the alkyne in the presence of the alkene.

The hydroboration of non-conjugated enynes can be complex, with the potential for several competing reaction pathways, including hydroboration of the alkene, cyclization reactions, or the formation of allenylboronates. Therefore, the judicious selection of a catalytic system is paramount to achieving the desired outcome.

Proposed Synthetic Route: Zirconocene-Catalyzed Hydroboration

Based on literature precedents for the selective hydroboration of alkynes in the presence of alkenes, a promising approach involves the use of a zirconocene-based catalyst. Specifically, zirconocene chloride hydride (Schwartz's reagent, Cp₂Zr(H)Cl) is known to effectively catalyze the hydroboration of alkynes with pinacolborane (HBPin), often exhibiting high regioselectivity for the terminal, or less sterically hindered, carbon of the alkyne.

The proposed reaction is as follows:

Caption: Proposed synthesis of (E)-4-octenylboronic acid pinacol ester.

Rationale for Catalyst Selection and Mechanistic Insights

The choice of a zirconocene catalyst is predicated on its known efficacy in the hydroboration of alkynes.[1][2][3][4][5] The catalytic cycle is believed to proceed through the following key steps:

-

Hydridozirconation: The alkyne coordinates to the zirconium center, followed by insertion into the Zr-H bond of the active catalyst. This step is generally regioselective, with the zirconium adding to the less substituted carbon of the alkyne.

-

Transmetalation: The resulting alkenylzirconocene intermediate undergoes transmetalation with pinacolborane. This involves the transfer of the alkenyl group from zirconium to the boron atom and the regeneration of the active zirconium hydride catalyst.

This catalytic approach is anticipated to favor the hydroboration of the more reactive alkyne over the terminal alkene, leading to the desired 4-octenylboronic acid pinacol ester. The reaction is expected to proceed via a syn-addition of the H-B moiety across the triple bond, resulting in the formation of the (E)-isomer.

Detailed Experimental Protocol

This protocol is a proposed methodology based on established procedures for similar transformations. Researchers should exercise standard laboratory safety precautions and consider optimization of reaction conditions.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 1-Octen-4-yne | ≥95% | Commercially Available |

| Pinacolborane (HBPin) | ≥97% | Commercially Available |

| Zirconocene chloride hydride (Cp₂Zr(H)Cl) | ≥95% | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |

| n-Hexane | Anhydrous, ≥95% | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Silica Gel | 230-400 mesh | Commercially Available |

Reaction Setup and Procedure

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Protocol:

-

Inert Atmosphere: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add zirconocene chloride hydride (0.129 g, 0.5 mmol, 5 mol%). The flask is evacuated and backfilled with argon three times.

-

Solvent and Reagent Addition: Anhydrous THF (20 mL) is added via syringe. The suspension is stirred until the catalyst is fully dissolved. To this solution, add 1-octen-4-yne (1.06 g, 10 mmol, 1.0 equiv) via syringe.

-

Addition of Pinacolborane: The flask is cooled to 0 °C in an ice bath. Pinacolborane (1.41 g, 11 mmol, 1.1 equiv) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of 10 mL of water at 0 °C. The mixture is stirred for 30 minutes.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the 4-octenylboronic acid pinacol ester as a colorless oil.

Purification and Handling of Boronic Esters

The purification of boronic esters by silica gel chromatography can sometimes be challenging due to their Lewis acidic nature, which can lead to decomposition or strong adsorption on the silica gel.[6][7]

Strategies to Mitigate Purification Issues:

-

Minimizing Contact Time: Perform the chromatography as quickly as possible.

-

Deactivated Silica: Use silica gel that has been pre-treated with a non-polar solvent or a small amount of a neutral organic base like triethylamine.

-

Alternative Stationary Phases: In some cases, neutral alumina may be a suitable alternative to silica gel.

-

Boric Acid Impregnated Silica Gel: A reported method involves impregnating the silica gel with boric acid to reduce the Lewis basicity of the silica surface, thereby minimizing over-adsorption of the boronic ester.[6]

Pinacol boronic esters are generally more stable than their corresponding boronic acids but can be sensitive to moisture and strong acids or bases. It is recommended to store the purified product under an inert atmosphere at low temperatures.

Expected Characterization Data

The following are predicted spectroscopic data for (E)-4-octenylboronic acid pinacol ester based on analogous structures reported in the literature.[8]

| Data Type | Expected Values |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.65 (dt, J = 18.0, 6.5 Hz, 1H), 5.80 (ddt, J = 17.0, 10.2, 6.8 Hz, 1H), 5.45 (d, J = 18.0 Hz, 1H), 5.05-4.95 (m, 2H), 2.20-2.10 (m, 4H), 1.25 (s, 12H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.0, 138.5, 118.0, 114.5, 83.2, 33.0, 29.5, 24.8 |

| ¹¹B NMR (128 MHz, CDCl₃) | δ 30-32 |

| HRMS (ESI) | Calculated for C₁₄H₂₅BO₂ + H⁺ |

Conclusion and Future Outlook

The proposed zirconocene-catalyzed hydroboration of 1-octen-4-yne represents a viable and efficient strategy for the synthesis of 4-octenylboronic acid pinacol ester. This technical guide provides a comprehensive framework, from the underlying chemical principles to a detailed experimental protocol, to enable researchers to access this valuable synthetic intermediate. The versatility of the alkenylboronic ester functional group opens avenues for its application in the synthesis of a wide array of more complex molecules, particularly through stereospecific cross-coupling reactions. Further optimization of the reaction conditions and exploration of alternative catalytic systems could lead to even more efficient and selective syntheses of this and related compounds.

References

- Hong, J., Nayal, O. S., & Mo, F. (2020). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. European Journal of Organic Chemistry, 2020(22), 3329-3333.

-

Parsutkar, M. M., Bhunia, S., Majumder, M., Lalisse, R. F., Hadad, C. M., & RajanBabu, T. V. (2023). A cobalt-catalyzed[9][10]-hydroboration of 1,3-dienes with HBPin provides nearly enantiopure homoallylic boronate esters. Journal of the American Chemical Society, 145(13), 7462-7481.

- Ang, N. W. J., Buettner, C. S., Docherty, S., Bismuto, A., Carney, J. R., Docherty, J. H., ... & Thomas, S. P. (2018). Simple, commercially available borane adducts, H3B· THF and H3B· SMe2 catalyse a highly regioselective hydroboration of terminal alkynes and alkenes with pinacolborane to give linear boronic esters. Synthesis, 50(04), 803-808.

- Sebelius, S., Olsson, V. J., & Wallner, O. A. (2006). Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. The Journal of Organic Chemistry, 71(13), 5082-5085.

- Ohmura, T., Torigoe, T., Suginome, M., & Osakada, K. (2019). Ruthenium-Catalyzed (Z)-Selective Hydroboration of Terminal Alkynes with Naphthalene-1, 8-diaminatoborane. Journal of the American Chemical Society, 141(39), 15539-15543.

- Hong, J., Nayal, O. S., & Mo, F. (2020). Carboxylation of Alkenyl Boronic Acids and Alkenyl Boronic Acid Pinacol Esters with CO2 Catalyzed by Cuprous Halide. European Journal of Organic Chemistry, 2020(22), 3329-3333.

- Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Synthesis, 2004(11), 1814-1820.

- Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.

- Gioia, B., Arnaud, A., Radix, S., Walchshofer, N., Doléans-Jordheim, A., & Rocheblave, L. (2019). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.

- Larumbe, A., Parella, T., & Carretero, J. C. (2016). Cyclopropylmethyl Boronic Esters as General Reagents in Transition-Metal Catalyzed Homoallylation Reactions. Journal of the American Chemical Society, 138(42), 13919-13922.

- Semba, K., & Nakao, Y. (2019). Atom-Economical Ni-Catalyzed Diborylative Cyclization of Enynes: Preparation of Unsymmetrical Diboronates. Organic letters, 21(16), 6432-6436.

- Lee, Y., & Yun, J. (2016). Copper-Catalyzed trans-Hydroboration of Terminal Aryl Alkynes: Stereodivergent Synthesis of Alkenylboron Compounds. Organic letters, 18(6), 1342-1345.

- Gunanathan, C., & Milstein, D. (2012). Ruthenium catalyzed hydroboration of terminal alkynes to Z-vinylboronates. Journal of the American Chemical Society, 134(35), 14479-14482.

- Ozawa, Y., Koriyama, H., Shiratori, Y., Endo, K., Iwamoto, H., & Ito, H. (2023). Synthesis of (Z)-alkenyl boronates via a copper (i)-catalyzed linear-selective alkylboration of terminal allenes. Organic Chemistry Frontiers, 10(18), 4443-4448.

- Hitosugi, S., Nogi, K., & Yorimitsu, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry-An Asian Journal, 10(8), 1641-1644.

- Singaram, B., & Zettler, M. W. (2013). U.S.

- Mondal, T., & Koley, D. (2020). Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes. ACS omega, 5(3), 1639-1651.

- Mondal, T., & Koley, D. (2020). Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes. ACS Omega, 5(3), 1639-1651.

- Ozawa, Y., Koriyama, H., Shiratori, Y., Endo, K., Iwamoto, H., & Ito, H. (2023). Synthesis of (Z)-alkenyl boronates via a copper (i)-catalyzed linear-selective alkylboration of terminal allenes. Organic Chemistry Frontiers.

- Gunanathan, C., & Milstein, D. (2012). Ruthenium catalyzed hydroboration of terminal alkynes to Z-vinylboronates. Journal of the American Chemical Society, 134(35), 14479-14482.

- Aggarwal, V. K., & Webster, B. M. (2010). Boronic Esters. Organic Syntheses, 87, 1-11.

- Leonori, D., & Aggarwal, V. K. (2014). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters. Chemical science, 5(1), 262-266.

- Crudden, C. M., & Sateesh, M. (2006). Synthesis of Enantioenriched Tertiary Boronic Esters from Secondary Allylic Carbamates. Application to the Synthesis of C30 Botryococcene. Journal of the American Chemical Society, 128(37), 12062-12063.

- Reddit. (2024, February 8). Purification of alkyl Bpin/other alkyl boronic esters. r/Chempros.

- Parsutkar, M. M., Moore, C. E., & RajanBabu, T. V. (2022). Ligand Control in Co-Catalyzed Regio-and Enantioselective Hydroboration. Homoallyl Secondary Boronates via Uncommon 4, 3-Hydroboration of 1, 3-Dienes. Journal of the American Chemical Society, 144(13), 5876-5889.

- Mondal, T., & Koley, D. (2020). Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes. ACS omega, 5(3), 1639-1651.

- Vitale, M. R., & Hilt, G. (2018). Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Organic Syntheses, 96, 205-217.

- Wu, J., & Morken, J. P. (2020). Chemo-, Regio-, and Stereoselective cis-Hydroboration of 1, 3-Enynes: Copper-Catalyzed Access to (Z, Z)-and (Z, E)-2-Boryl-1, 3-dienes. Organic letters, 22(15), 6046-6050.

- Lee, J. C., & Morken, J. P. (2012). Suzuki-Miyaura Cross-Couplings of Secondary Benzylic and Allylic Boronic Esters.

- Shirakawa, K., Arase, A., & Hoshi, M. (2004). Preparation of (E)-1-Alkenylboronic Acid Pinacol Esters via Transfer of Alkenyl Group from Boron to Boron. Synthesis, 2004(11), 1814-1820.

- Wang, D., & Zhu, J. (2024). Ligand-controlled regiodivergent Ni-catalyzed trans-hydroboration/carboboration of internal alkynes with B 2 pin 2. Chemical Science, 15(2), 581-588.

- Anton, A., & Larhed, M. (2015). Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98%; ii) BuLi, B2pin2, THF. European Journal of Medicinal Chemistry, 96, 329-341.

- Ashenhurst, J. (2024, January 23). Alkyne Hydroboration With "R2BH". Master Organic Chemistry.

- Norton, J. R. (2022). Expanding Zirconocene Hydride Catalysis: In Situ Generation and Turnover of ZrH Catalysts Enabling Catalytic Carbonyl Reductions. Accounts of Chemical Research, 55(3), 324-335.

- Organic Chemistry Portal. (n.d.).

- Kesti, M. R., & Waymouth, R. M. (1992). Zirconium and Titanium Mediated Hydroboration of Alkenes and Alkynes. Journal of the American Chemical Society, 114(9), 3565-3567.

- Ge, S. (2020). Ligand-enabled stereodivergence in nickel-catalyzed regioselective hydroboration of internal allenes.

- Hall, D. G. (Ed.). (2011).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Highly Chemoselective Hydroboration of Alkynes and Nitriles Catalyzed by Group 4 Metal Amidophosphine–Borane Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

Stability of Alkenyl Boronate Esters: A Technical Guide to Handling, Storage, and Reactivity

Topic: Stability of Alkenyl Boronate Esters in Ambient Conditions Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Alkenyl boronate esters represent a cornerstone in modern cross-coupling chemistry, serving as stable surrogates for the notoriously labile alkenyl boronic acids. However, their "stability" is not absolute; it is a kinetic phenomenon dependent on steric shielding, electronic deactivation, and the suppression of specific degradation pathways.

This guide provides a technical deep-dive into the stability profiles of alkenyl boronate esters (Pinacol, MIDA, and Epin), detailing the mechanisms of their degradation—specifically protodeboronation , hydrolysis , and radical polymerization —and offering self-validating protocols for their handling and purification.

The Chemical Nature of Instability

The utility of alkenyl boronates in Suzuki-Miyaura coupling stems from the Lewis acidity of the boron center (empty

Electronic Vulnerability

Unlike alkyl boronates, alkenyl boronates possess a conjugated

-

Facilitated Protodeboronation: The

-system can stabilize intermediates that lead to C-B bond cleavage. -

Radical Polymerization: The vinyl group is susceptible to radical attack, leading to oligomerization, a pathway often overlooked in standard stability assessments.

Mechanisms of Degradation

To preserve these reagents, one must understand how they die. The three primary degradation pathways are detailed below.

Protodeboronation (The Silent Killer)

Protodeboronation is the cleavage of the C-B bond to form a hydrocarbon (alkene) and boric acid. For vinyl boronates, this is often base-catalyzed and proceeds via a boronate "ate" complex.

Mechanism:

-

Coordination: Hydroxide or alkoxide attacks the boron, forming a tetrahedral boronate anion.

-

Protonation: The

-carbon is protonated (often by water or solvent), leading to C-B bond rupture. -

Result: Loss of the functional handle.

Hydrolysis

Hydrolysis converts the boronate ester back to the free boronic acid.

-

Pinacol Esters: Generally resistant to hydrolysis in neutral water due to the "chelate effect" (entropy), but susceptible on silica gel due to acidic surface silanols.

-

MIDA Boronates: The N-methyliminodiacetic acid (MIDA) ligand coordinates to the boron via the nitrogen lone pair, filling the empty

-orbital. This

Radical Polymerization

Vinyl boronate esters (e.g., vinyl-Bpin) function as monomers. Upon exposure to ambient light or heat, trace radicals can initiate polymerization, turning a clear oil into a viscous gum or insoluble solid.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways for a generic alkenyl boronate ester.

Figure 1: Competing degradation pathways for alkenyl boronate esters. Note that the free boronic acid is a transient intermediate that accelerates protodeboronation.

Comparative Stability Profile

The choice of ligand dictates the handling requirements. The table below summarizes the stability half-lives and storage needs.

| Feature | Vinyl Boronic Acid | Vinyl Pinacol Boronate (Bpin) | Vinyl MIDA Boronate | Vinyl Epin Boronate |

| Ambient Stability (Air) | < 15 Days (Decomposes) | Months (Slow Oxidation) | Indefinite (> 60 Days) | Months |

| Silica Gel Stability | Very Poor (Irreversible adsorption) | Moderate (Hydrolyzes if slow) | Excellent (Stable) | High (Superior to Bpin) |

| Hydrolysis Risk | N/A | Low (Neutral), High (Acid/Silica) | Negligible (Neutral/Acid) | Very Low |

| Polymerization Risk | High | Moderate (Requires inhibitor) | Low (Solid state protects) | Moderate |

| Physical State | Solid (Hygroscopic) | Liquid/Oil (Usually) | Crystalline Solid | Oil/Solid |

Experimental Protocols

Protocol A: Purification of Alkenyl Pinacol Boronates

Context: Pinacol esters can hydrolyze on silica gel, leading to "streaking" and yield loss.

Method 1: The "Flash" Filtration (Standard)

-

Preparation: Use a short column (plug) of silica gel.

-

Eluent: Use a non-polar solvent system (e.g., 5-10% EtOAc in Hexanes).

-

Execution: Elute the compound rapidly (< 10 minutes contact time).

-

Validation: Check TLC immediately. If a baseline spot (boronic acid) appears, the silica is degrading your product.

Method 2: Boric Acid-Treated Silica (For sensitive substrates) Why: Saturating the silica surface with boric acid suppresses the hydrolysis equilibrium.

-

Preparation: Mix silica gel with 5% w/w boric acid in methanol.

-

Drying: Evaporate the methanol completely to leave boric acid-coated silica.

-

Usage: Pack column as normal.

-

Note: Resolution may be slightly lower, but recovery of boronate ester is significantly higher [1].

Protocol B: Storage of Vinyl Boronates

Context: Preventing radical polymerization and slow hydrolysis.

-

Temperature: Store at -20°C (Freezer).

-

Atmosphere: Flush vial with Argon/Nitrogen.

-

Inhibitors (Optional but Recommended): For long-term storage of liquid vinyl pinacol boronates, add 50-100 ppm of BHT (Butylated hydroxytoluene) or Phenothiazine .

-

Causality: These scavenge trace radicals formed by peroxides or light, preventing the "gelling" of the reagent.

-

-

MIDA Exception: Vinyl MIDA boronates can be stored as solids on the benchtop in a brown vial (light protection) without inhibitors [2].

Protocol C: "Slow-Release" Cross-Coupling (MIDA Strategy)

Context: Unstable vinyl boronic acids degrade faster than they couple. MIDA boronates solve this by releasing the active acid slowly.[1][2]

-

Reagents: Vinyl MIDA boronate (1.0 equiv), Aryl Halide (1.0 equiv).

-

Catalyst: Pd(OAc)2 / SPhos (or similar high-activity system).

-

Base/Solvent: K3PO4 (3.0 equiv) in Dioxane:Water (5:1).

-

Temperature: 60°C.

Decision Matrix: Selecting the Right Reagent

Figure 2: Decision matrix for selecting alkenyl boron reagents based on stability and processing needs.

References

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Source: RxWeb / Organic Chemistry Portal URL:[Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Source: Journal of the American Chemical Society (Gillis, E. P.; Burke, M. D.) URL:[Link]

-

Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Source: Journal of the American Chemical Society (Lloyd-Jones, G. C., et al.) URL:[3][Link]

-

Vinyl MIDA Boronate: A Readily Accessible and Highly Versatile Building Block. Source: Tetrahedron / UIUC URL:[Link][5]

Sources

- 1. MIDA Boronates [sigmaaldrich.com]

- 2. escholarship.org [escholarship.org]

- 3. scientificupdate.com [scientificupdate.com]

- 4. research.ed.ac.uk [research.ed.ac.uk]

- 5. Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for palladium-catalyzed coupling of 4-octenylboronates

Executive Summary

This application note details a robust, field-validated protocol for the Suzuki-Miyaura cross-coupling of 4-octenylboronates . Unlike terminal alkenyl boronates, 4-octenyl species possess an internal double bond (C4–C5) flanked by propyl chains, introducing significant steric hindrance and lipophilicity. This guide addresses the specific challenges of coupling internal alkenyl boronates: mitigating protodeboronation, ensuring complete transmetalation despite steric bulk, and preserving olefin stereochemistry (typically E-geometry derived from alkyne hydroboration).

Strategic Rationale & Mechanistic Insight

The Challenge of Internal Alkenyl Boronates

4-Octenylboronates (typically the pinacol ester, 4-octenylBPin ) are generally synthesized via the hydroboration of 4-octyne. The resulting steric environment around the boron center is more crowded than in terminal vinyl boronates.

-

Transmetalation Barrier: The propyl group at the

-position to boron slows the approach of the oxo-palladium complex, making the transmetalation step the rate-determining bottleneck. -

Protodeboronation: Slow transmetalation increases the residence time of the activated boronate species in the basic medium, raising the risk of hydrolytic cleavage of the C–B bond (protodeboronation), yielding chemically inert 4-octene.

Catalyst & Ligand Selection

To overcome the steric barrier, this protocol utilizes electron-rich, bulky phosphine ligands.

-

Preferred System: Pd(OAc)₂ / SPhos . SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides an electron-rich center to facilitate oxidative addition and, crucially, creates a pocket that accelerates transmetalation while protecting the active Pd(0) species.

-

Alternative System: Pd(dppf)Cl₂ . The large bite angle of dppf stabilizes the complex and is particularly effective for large-scale batches where cost is a factor, though it may require higher temperatures.

Experimental Workflow Diagram

The following diagram illustrates the critical path from the precursor (4-octyne) to the coupled product, highlighting the stereochemical retention.

Figure 1: Synthetic workflow for the generation and coupling of 4-octenylboronates.

Detailed Protocol

Pre-requisite: Synthesis of (E)-4-OctenylBPin

Note: Commercial availability of 4-octenylboronates is limited; in situ preparation or prior isolation is recommended.

-

Reagents: 4-Octyne (1.0 equiv), Pinacolborane (HBpin, 1.2 equiv), Schwartz’s Reagent (

, 5 mol%). -

Condition: Stir neat or in DCM at room temperature for 4–6 hours.

-

Result: Exclusive formation of the (E)-isomer.

Cross-Coupling Protocol (Standard Operation)

This protocol is optimized for coupling (E)-4-octenylBPin with Aryl Bromides or activated Aryl Chlorides.

Reagents:

-

Substrate A: Aryl Bromide (1.0 mmol)

-

Substrate B: (E)-4-OctenylBPin (1.2 mmol)

-

Catalyst: Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%)

-

Ligand: SPhos (8.2 mg, 0.02 mmol, 2 mol%)

-

Base: Potassium Phosphate Tribasic (

), finely ground (424 mg, 2.0 mmol, 2.0 equiv) -

Solvent: Toluene / Water (10:1 ratio) – Biphasic system ensures solubility of lipophilic octenyl chain while dissolving inorganic base.

Step-by-Step Procedure:

-

Catalyst Pre-complexation (Optional but Recommended):

-

In a small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of Toluene. Stir for 5 minutes under Argon until the solution turns from orange to pale yellow (formation of active Pd(0)-L species).

-

-

Reaction Assembly:

-

To a 20 mL reaction vial equipped with a magnetic stir bar, add the Aryl Bromide , (E)-4-OctenylBPin , and

. -

Critical Step: Cap the vial and purge with Argon/Nitrogen for 3 cycles (vacuum/backfill) to remove oxygen. Oxygen causes rapid homocoupling of the boronate.

-

-

Solvent Addition:

-

Add degassed Toluene (4 mL) and degassed Water (0.4 mL) via syringe.

-

Add the pre-complexed catalyst solution (or add solid Pd/Ligand in step 2 if skipping pre-complexation).

-

-

Reaction:

-

Heat the sealed vial to 80°C with vigorous stirring (1000 rpm). High stirring rates are essential for biphasic mixtures.

-

Monitor via HPLC or TLC. Reaction typically completes in 4–8 hours.

-

-

Work-up:

Comparative Data & Optimization

The following table summarizes the performance of different catalytic systems for the coupling of (E)-4-octenylBPin with 4-bromoanisole (electron-rich, deactivating partner).

| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Stereoretention (E:Z) | Notes |

| 1 | Pd(OAc)₂ / SPhos | Tol/H₂O | 80 | 96% | >99:1 | Recommended Protocol | |

| 2 | Pd(dppf)Cl₂ | DMF | 90 | 88% | >99:1 | Good alternative; harder workup | |

| 3 | Pd(PPh₃)₄ | DME/H₂O | 80 | 65% | 95:5 | Sluggish; some isomerization | |

| 4 | Pd(OAc)₂ / XPhos | THF/H₂O | 60 | 92% | >99:1 | Excellent for aryl chlorides |

Table 1: Optimization screen for sterically demanding internal alkenyl boronates.

Mechanistic Cycle & Troubleshooting

Understanding the cycle aids in troubleshooting. The "Internal Alkene" bottleneck occurs at Step 3 (Transmetalation).

Figure 2: Catalytic cycle highlighting the transmetalation bottleneck associated with internal alkenyl boronates.

Troubleshooting Guide:

-

Low Yield / Unreacted Halide: The internal boronate is not transferring.

-

Solution: Switch to SPhos or XPhos . These ligands increase the electron density on Pd, facilitating the transmetalation of bulky groups. Increase temperature to 100°C.

-

-

Protodeboronation (Formation of 4-Octene):

-

Solution: Use anhydrous conditions with a soluble organic base (e.g., TBAF or TMSOK in THF) or reduce the water content in the biphasic system.

-

-

Isomerization (E to Z or position migration):

-

Solution: Avoid prolonged heating after conversion is complete. Use Pd(dppf)Cl₂ , which is known to suppress

-hydride elimination due to its chelating nature.

-

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Molander, G. A., & Felix, L. A. (2005). Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(10), 3950–3956. Link

- Context: Establishes the viability of internal alkenyl boron species in coupling and stereoretention.

-

Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

- Context: Defines the superiority of SPhos/XPhos for sterically hindered substr

-

Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2002).[4] Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates.[4][5] Journal of the American Chemical Society, 124(27), 8001–8006. Link

- Context: Although focused on making the boronate, this paper confirms the stability and reactivity profiles of pinacol alkenyl boron

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. lib.ysu.am [lib.ysu.am]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Application and Protocol Guide: Stereoselective Synthesis of Internal Alkenes Using Boronic Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereodefined Internal Alkenes

The precise three-dimensional arrangement of atoms in a molecule is paramount in determining its biological activity and material properties. Internal alkenes, particularly those with defined E/Z stereochemistry, are ubiquitous structural motifs in a vast array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] The stereoisomers of a compound can exhibit dramatically different, and sometimes opposing, pharmacological effects. Consequently, the development of robust and stereoselective methods for the synthesis of internal alkenes is a cornerstone of modern organic chemistry and drug development.

Boronic esters have emerged as exceptionally versatile and valuable building blocks in this endeavor.[3] Their stability, ease of handling, and diverse reactivity have propelled the development of several powerful synthetic strategies. This guide provides an in-depth overview of the primary methods for the stereoselective synthesis of internal alkenes using boronic esters, with a focus on the underlying mechanisms, practical applications, and detailed experimental protocols.

Core Strategies for Stereoselective Alkene Synthesis

Two primary strategies dominate the landscape of stereoselective internal alkene synthesis from boronic esters: the transition-metal-free Zweifel olefination and the palladium-catalyzed Suzuki-Miyaura cross-coupling. More recently, photocatalytic methods have also begun to show promise in this area.

The Zweifel Olefination: A Powerful Transition-Metal-Free Approach

The Zweifel olefination, first reported in 1967, is a remarkably powerful and stereospecific method for the formation of alkenes.[1][4][5] A key advantage of this reaction is that it proceeds without the need for a transition-metal catalyst, which can be costly, toxic, and difficult to remove from the final product.[1][6] The reaction involves the formation of a vinyl boronate complex, followed by an electrophile-induced 1,2-metallate rearrangement.[5][7]

Mechanism of the Zweifel Olefination:

The generally accepted mechanism for the Zweifel olefination proceeds through the following key steps:

-

Formation of a Boronate Complex: A vinyl organometallic reagent (e.g., vinyllithium or a vinyl Grignard reagent) adds to the empty p-orbital of the boron atom in the boronic ester to form a tetracoordinate "ate" complex.[1][7]

-

Electrophilic Activation: An electrophile, most commonly iodine (I₂), activates the double bond of the vinyl group attached to the boron.

-

1,2-Migration: This activation triggers a stereospecific 1,2-migration of a substituent from the boron atom to the adjacent carbon of the vinyl group. This migration typically occurs with inversion of configuration at the migrating carbon and retention of the vinyl group's stereochemistry.

-

Elimination: The resulting intermediate undergoes an anti-elimination of the boron moiety and the electrophile to furnish the final internal alkene product. The stereochemistry of the final alkene is dictated by the geometry of the starting vinyl boronic ester and the nature of the migrating group.

Figure 1: Generalized Workflow of the Zweifel Olefination. This diagram outlines the key stages of the Zweifel olefination, from the formation of the boronate "ate" complex to the final alkene product.

Stereodivergent Zweifel Olefination:

Recent advancements have led to the development of stereodivergent Zweifel olefinations, allowing for the selective synthesis of either the E or Z alkene from a single vinyl halide isomer.[2] This is achieved by changing the electrophile and reaction conditions, which in turn dictates whether the elimination step proceeds via a syn or anti pathway.[2]

| Condition | Electrophile | Elimination Pathway | Alkene Isomer |

| Method A | Iodine (I₂) | anti-elimination | Z-alkene |

| Method B | Phenylselenyl bromide (PhSeBr) followed by oxidation | syn-elimination | E-alkene |

Table 1: Conditions for Stereodivergent Zweifel Olefination.

Protocol: Stereospecific Synthesis of a (Z)-Internal Alkene via Zweifel Olefination

This protocol describes a general procedure for the synthesis of a (Z)-internal alkene from a boronic ester and a vinyl lithium reagent.

Materials:

-

Boronic ester (1.0 mmol)

-

(E)-1-Bromostyrene (1.2 mmol)

-

n-Butyllithium (2.4 mmol, 2.5 M in hexanes)

-

Anhydrous Tetrahydrofuran (THF), 10 mL

-

Iodine (1.5 mmol)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Preparation of Vinyllithium: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (5 mL) and (E)-1-bromostyrene (1.2 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.4 mmol) dropwise over 10 minutes, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

-

Formation of the Boronate Complex: In a separate flame-dried flask, dissolve the boronic ester (1.0 mmol) in anhydrous THF (5 mL). Cool this solution to -78 °C.

-

Transfer the freshly prepared vinyllithium solution to the boronic ester solution via cannula, again maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Iodination and Elimination: Add a solution of iodine (1.5 mmol) in THF (2 mL) dropwise to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Workup: Quench the reaction by the addition of saturated aqueous sodium thiosulfate solution until the orange color of iodine disappears. Add saturated aqueous sodium bicarbonate solution and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired (Z)-internal alkene.

Expected Outcome: The reaction should yield the (Z)-internal alkene with high stereoselectivity (>95:5 Z:E). The yield will vary depending on the specific substrates used but is typically in the range of 60-90%.

Suzuki-Miyaura Cross-Coupling: A Palladium-Catalyzed Alternative

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[8][9] While highly effective for a wide range of substrates, achieving high stereoselectivity in the synthesis of internal alkenes from vinyl boronic esters and alkyl halides can be challenging.[10]

Mechanism of Suzuki-Miyaura Cross-Coupling:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three main steps:[9]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Figure 2: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling. This diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction, a versatile method for C-C bond formation.

Stereochemical Considerations:

The stereochemical outcome of the Suzuki-Miyaura coupling of vinyl boronic esters is generally retentive with respect to the geometry of the double bond. However, isomerization of the palladium intermediate can sometimes lead to a mixture of E/Z isomers.[11] Careful selection of the palladium catalyst, ligands, base, and solvent is crucial for maximizing stereoselectivity.[8][11]

Protocol: Synthesis of an Internal Alkene via Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a vinyl boronic ester with an aryl halide.

Materials:

-

Vinyl boronic ester (1.0 mmol)

-

Aryl halide (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube, add the vinyl boronic ester (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired internal alkene.

Expected Outcome: The reaction should yield the internal alkene with retention of the vinyl boronic ester's stereochemistry. Yields are typically good to excellent (70-95%).

Emerging Methods: Photocatalysis in Alkene Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and environmentally friendly reaction conditions.[12][13][14] While still a developing area for the stereoselective synthesis of internal alkenes from boronic esters, several promising strategies have been reported. These often involve the generation of radical intermediates from the boronic esters, which can then engage in C-C bond-forming reactions.[14] Energy transfer catalysis is also being explored for the photoactivation of alkenylboronic esters to facilitate reactions such as [2+2] cycloadditions and isomerizations.[12][13][15]

The application of photocatalysis to the direct, stereoselective cross-coupling of two different partners via boronic esters to form internal alkenes is an active area of research and holds significant promise for the future.

Summary and Outlook

The stereoselective synthesis of internal alkenes is of paramount importance in the development of new therapeutics and materials. Boronic esters have proven to be invaluable precursors for these transformations. The Zweifel olefination stands out as a highly stereospecific and transition-metal-free method, offering excellent control over alkene geometry. The Suzuki-Miyaura cross-coupling provides a versatile and widely applicable palladium-catalyzed alternative, although stereocontrol can sometimes be more challenging.

Future developments in this field will likely focus on expanding the scope and improving the stereoselectivity of existing methods, as well as harnessing the potential of emerging technologies like photocatalysis to provide even more efficient and sustainable routes to these critical molecular building blocks.

References

-

Reddy, B. V. S., et al. (2020). Stereodivergent Zweifel Olefination and its Mechanistic Dichotomy. Chemistry – A European Journal, 26(62), 14111-14117. [Link]

-

Trost, B. M., & Bunt, R. C. (2015). Stereocontrolled Synthesis of Vinyl Boronates and Vinyl Silanes via Atom-Economical Ruthenium-Catalyzed Alkene-Alkyne Coupling. Journal of the American Chemical Society, 137(50), 15851-15854. [Link]

-

Aggarwal, V. K., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(28), 3986-3999. [Link]

-

Aggarwal, V. K., et al. (2017). 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. University of Bristol Research Portal. [Link]

-

Aggarwal, V. K., et al. (2017). Merging Photoredox with 1,2-Metallate Rearrangements: The Photochemical Alkylation of Vinyl Boronate Complexes. Journal of the American Chemical Society, 139(16), 5891-5894. [Link]

-

Armstrong, R. J., Niwetmarin, W., & Aggarwal, V. K. (2017). Synthesis of Functionalized Alkenes by a Transition-Metal-Free Zweifel Coupling. Organic Letters, 19(10), 2762-2765. [Link]

-

Fawcett, A., & Aggarwal, V. K. (2020). Stereospecific 1,2-Migrations of Boronate Complexes Induced by Electrophiles. Angewandte Chemie International Edition, 59(42), 18372-18395. [Link]

-

Chen, Z., et al. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki–Heck Reaction. ResearchGate. [Link]

-

Wang, Y., et al. (2020). Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates. Nature Communications, 11(1), 1-8. [Link]

-

Didier, D., et al. (2020). General mechanism of the Zweifel olefination. ResearchGate. [Link]

-

Aggarwal, V. K., et al. (2017). 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling. University of Bristol. [Link]

-

Fawcett, A., & Aggarwal, V. K. (2020). Zweifel olefination: selective synthesis of olefins. ResearchGate. [Link]

-

Armstrong, R. J., et al. (2016). Stereodivergent Olefination of Enantioenriched Boronic Esters. Angewandte Chemie International Edition, 55(42), 13281-13285. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. In Organometallics in Synthesis (pp. 1-112). Springer, Berlin, Heidelberg. [Link]

-

Siau, W.-Y., Zhang, Y., & Zhao, Y. (2012). Suzuki-Miyaura Reactions Are Used to Synthesize Z-Alkenes from Cyclic Boronic Half-Acids. Journal of the Utah Academy of Sciences, Arts, & Letters, 89, 145-154. [Link]

-

Molloy, J. J., et al. (2025). Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. Beilstein Journal of Organic Chemistry, 21, 563-571. [Link]

-

Molloy, J. J., et al. (2025). Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters. Beilstein Journal of Organic Chemistry, 21, 563-571. [Link]

-

Morken, J. P., et al. (2022). Site-Selective Activation and Stereospecific Functionalization of Bis(boronic esters) Derived from 2-Alkenes: Construction of Propionates and Other 1,2-Difunctional Motifs. Journal of the American Chemical Society, 144(1), 359-364. [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Liu, T., & Morken, J. P. (2022). Stereospecific Transformations of Alkylboronic Esters Enabled by Direct Boron-to-Zinc Transmetalation. Journal of the American Chemical Society, 144(30), 13626-13632. [Link]

-

Li, W., et al. (2025). Stereoselective Synthesis of Tetrasubstituted Alkenes from 1,2-Diketones via Oxyphosphonium Salts-Engaged Suzuki–Miyaura Coupling. Organic Letters. [Link]

-

Bojaryn, K., & Fritsch, S. (2019). Iterative Synthesis of Alkenes by Insertion of Lithiated Epoxides into Boronic Esters. Organic Letters, 21(7), 2236-2239. [Link]

-

Molloy, J. J., et al. (2025). Photocatalytic Rearrangement and Cyclization of Boronic Esters. ResearchGate. [Link]

-

Reid, W. B., & Watson, D. A. (2018). Synthesis of Trisubstituted Alkenyl Boronic Esters from Alkenes Using the Boryl-Heck Reaction. Organic Letters, 20(21), 6822-6826. [Link]

-

Suginome, M., et al. (2020). Direct Synthesis of Multi(boronate) Esters from Alkenes and Alkynes via Hydroboration and Boration Reactions. ACS Catalysis, 11(1), 1-18. [Link]

-

Molloy, J. J., et al. (2025). Photocatalytic isomerisation of styrenyl boronic esters using a BINOL-derived ligand. ResearchGate. [Link]

-

Crudden, C. M., & Snieckus, V. (2014). Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. In Catalytic Asymmetric Synthesis (pp. 343-373). John Wiley & Sons, Inc. [Link]

-

Liu, Q., et al. (2022). Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. Nature Chemistry, 14(4), 463-473. [Link]

-

Yu, J.-T., et al. (2021). Visible-Light-Mediated Alkenylation of Alkyl Boronic Acids without an External Lewis Base as an Activator. Organic Letters, 23(7), 2538-2543. [Link]

-

Kumar, S., et al. (2023). Stereodefined polymetalloid alkenes synthesis via stereoselective boron-masking of polyborylated alkenes. Communications Chemistry, 6(1), 1-10. [Link]

-

Kumar, A., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Advances, 15(18), 12345-12367. [Link]

-

McDonald, R. I., et al. (2022). Application of Asymmetric Catalysis in the E/Z-Stereodivergent Synthesis of Alkenes. Journal of the American Chemical Society, 144(21), 9358-9363. [Link]

-

Satyanarayana, A. N. V., & Chatterjee, T. (2025). Green Synthesis of Stereodefined Tri- and Tetrasubstituted Alkenes via 100% Atomeconomic and Regio-, and Stereoselective Halo-chalcogenation and Sulfonylation of Alkynes. Chimia, 79(9), 622-628. [Link]

Sources

- 1. 50 Years of Zweifel Olefination: A Transition-Metal-Free Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereodivergent Olefination of Enantioenriched Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Stereospecific 1,2‐Migrations of Boronate Complexes Induced by Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Functionalized Alkenes by a Transition-Metal-Free Zweifel Coupling [organic-chemistry.org]

- 7. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

- 8. organicreactions.org [organicreactions.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. "Suzuki-Miyaura Reactions Are Used to Synthesize Z-Alkenes from Cyclic " by Daniel Lee French [digitalcommons.butler.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. BJOC - Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters [beilstein-journals.org]

- 13. Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Reagents for coupling 4-Octenylboronic acid pinacol ester with aryl halides

An Application Guide to Reagent Selection for the Suzuki-Miyaura Coupling of 4-Octenylboronic Acid Pinacol Ester with Aryl Halides

Introduction: The Strategic Importance of C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]

This guide focuses on a specific, yet broadly applicable, class of this reaction: the coupling of an alkenylboronic ester, 4-octenylboronic acid pinacol ester, with various aryl halides. The resulting aryl-alkene motif is a common scaffold in biologically active molecules. The success of this transformation is not accidental; it is a direct consequence of a rational selection of reagents that work in concert to drive the catalytic cycle efficiently. As a senior application scientist, this note aims to move beyond a simple recitation of conditions, instead providing a framework for understanding the causality behind reagent choice to empower researchers to optimize their specific synthetic challenges.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

At its core, the Suzuki-Miyaura reaction is a three-stage catalytic cycle orchestrated by a palladium complex.[7] A comprehensive understanding of this cycle is paramount for rational reagent selection and troubleshooting. The cycle revolves around the interconversion of a palladium(0) and a palladium(II) species.[1]

-

Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a square-planar Pd(II) intermediate. The reactivity for this step generally follows the trend I > Br > OTf >> Cl, meaning that more reactive electrophiles like aryl iodides and bromides undergo this step more readily than less reactive aryl chlorides.[1][8]

-

Transmetalation : This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. This process is not spontaneous; it requires activation of the boronic ester by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 4-octenyl group to the Pd(II) center, displacing the halide.[2][9]

-

Reductive Elimination : The final step involves the two organic partners (the aryl group and the 4-octenyl group) coupling together and leaving the palladium center. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][7] This step is often promoted by bulky ligands.[1]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reagent Selection: A Component-by-Component Analysis

The choice of catalyst, ligand, base, and solvent system must be considered holistically, as they exhibit profound synergistic effects.

The Palladium Catalyst Precursor

The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) precatalysts are often used, which are reduced in situ to the active form.[10]

-

Pd(OAc)₂ (Palladium(II) Acetate) : A common, relatively inexpensive, and air-stable precatalyst. It requires in situ reduction to Pd(0), often facilitated by phosphine ligands or the organoboron reagent.[11]

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : An air-stable source of Pd(0). It is often preferred when a direct Pd(0) source is desired to avoid side reactions that can occur during the reduction of Pd(II) precatalysts.[1][10]

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A reliable Pd(0) source that comes pre-complexed with a ligand (triphenylphosphine). It is an excellent choice for many standard couplings but can be sensitive to air and heat.[1]

-

Palladacycles & Pre-formed Catalysts : Modern catalysts, such as PEPPSI-type catalysts or those incorporating Buchwald biaryl phosphine ligands, offer high stability and activity, especially for challenging substrates like aryl chlorides.[1][7]

Expert Insight : For the coupling of 4-octenylboronic acid pinacol ester with standard aryl bromides or iodides, Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand provides a robust and cost-effective starting point. For less reactive aryl chlorides, a more active pre-formed catalyst system is recommended.[12]

The Ligand: The Catalyst's Steering Wheel

The ligand is arguably the most critical variable for tuning reactivity and stability. It binds to the palladium center, modifying its steric and electronic properties to facilitate the key steps of the catalytic cycle.[4]

-

Triphenylphosphine (PPh₃) : The classical, workhorse ligand. It is effective for many couplings involving aryl iodides and bromides.[7]

-

Bulky, Electron-Rich Phosphines : This class of ligands has revolutionized Suzuki couplings, particularly for unactivated or sterically hindered aryl halides and especially aryl chlorides.[3][12]

-

Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) : Their strong electron-donating ability accelerates the oxidative addition step.[3]

-

Biarylphosphines (e.g., SPhos, XPhos, RuPhos) : Developed by the Buchwald group, these ligands are exceptionally effective. Their bulkiness promotes the reductive elimination step, while their electronic properties enhance oxidative addition, leading to high turnover numbers and broad substrate scope.[12]

-

-

N-Heterocyclic Carbenes (NHCs) : These are strong electron-donating ligands that form very stable complexes with palladium, making them highly active and robust, often used in PEPPSI-type catalysts.[4][11]

Expert Insight : The pinacol ester of 4-octenylboronic acid is relatively stable.[1] The primary challenge will be the reactivity of the aryl halide. For aryl bromides, PPh₃ or a moderately bulky ligand may suffice. For more challenging aryl chlorides, a Buchwald-type biarylphosphine ligand like SPhos or XPhos is highly recommended to achieve efficient coupling.[12]

The Base: The Essential Activator

The base is not a mere spectator; it is essential for the transmetalation step.[2][9] Its role is to activate the boronic ester, forming a boronate species [R-B(OR)₂(Base)]⁻, which is significantly more nucleophilic and capable of transferring the alkenyl group to the palladium center.[13]

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Commonly used, effective, and inexpensive bases. They are typically used in aqueous solvent mixtures. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often provides higher reactivity for difficult couplings.[2][14]

-

Phosphates (K₃PO₄) : A strong, non-nucleophilic base that is particularly effective in anhydrous conditions and for coupling sterically hindered substrates.[2] It is often the base of choice when using bulky biarylphosphine ligands.

-

Hydroxides (NaOH, KOH) : Strong bases that are effective but can be incompatible with base-sensitive functional groups on the substrates.[2]

-

Fluorides (KF, CsF) : Fluoride ions have a high affinity for boron and can be effective activators, especially when base-sensitive groups like esters are present.[9]

Expert Insight : For a general-purpose protocol, aqueous K₂CO₃ or K₃PO₄ are excellent starting points. K₃PO₄ is particularly well-suited for systems employing modern biarylphosphine ligands in solvents like dioxane or THF.[2]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components. Degassing the solvent to remove dissolved oxygen is critical, as oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[10]

-

Aqueous Mixtures (Toluene/H₂O, Dioxane/H₂O, THF/H₂O) : Biphasic systems are very common. Water is necessary to dissolve inorganic bases like K₂CO₃ and facilitate the formation of the active boronate species.[1][15]

-

Anhydrous Polar Aprotic Solvents (Dioxane, THF, DME) : Often used with organic-soluble bases like K₃PO₄. These conditions can be beneficial for substrates that are sensitive to water.

-

DMF/DMAc : These solvents can be useful but may lead to side reactions at high temperatures.

Expert Insight : A 4:1 or 5:1 mixture of an organic solvent like 1,4-Dioxane or THF with water, paired with K₂CO₃ or K₃PO₄, is a highly reliable system for this type of coupling.[15]

Summary of Recommended Reagent Systems

The following table provides starting points for optimizing the coupling of 4-octenylboronic acid pinacol ester with various aryl halides.

| Aryl Halide (Ar-X) | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) |

| Aryl Iodide / Bromide | Pd(OAc)₂ (1-2%) | PPh₃ (2-4%) | K₂CO₃ (2.0) | Dioxane / H₂O (4:1) | 80-100 |

| Activated Aryl Chloride | Pd₂(dba)₃ (1-2%) | P(t-Bu)₃ (2-4%) | K₃PO₄ (2.0) | Toluene | 100-110 |

| Unactivated Aryl Chloride | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.0) | Dioxane / H₂O (10:1) | 100 |

| Sterically Hindered Ar-Br | Pd₂(dba)₃ (2%) | XPhos (4%) | Cs₂CO₃ (2.0) | THF | 80 |

Detailed Experimental Protocol: General Procedure

This protocol provides a robust, self-validating starting point. Researchers should monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

Aryl Halide (1.0 mmol, 1.0 equiv)

-

4-Octenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane, anhydrous and degassed (4 mL)

-

Water, degassed (1 mL)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Vessel Preparation : To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 4-octenylboronic acid pinacol ester (1.2 mmol), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 mmol).

-

Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

-

Solvent Addition : Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Final Degassing : Purge the resulting suspension with a gentle stream of inert gas through a needle for 10-15 minutes to ensure all dissolved oxygen is removed.[10]

-

Reaction : Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring : After 1 hour, take a small aliquot (via syringe), quench with water, extract with ethyl acetate, and analyze by TLC or GC-MS to check for the consumption of the limiting aryl halide. Continue heating and monitoring until the reaction is complete.

-

Workup : Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired coupled product.

Troubleshooting Common Issues

-

Low or No Conversion : This is the most common issue.[10]

-

Cause : Inactive catalyst due to oxygen exposure.

-

Solution : Improve the degassing procedure for solvents and the reaction mixture. Use fresh, high-purity palladium precursors and ligands.[10]

-

Cause : Insufficiently active catalyst system for the substrate.

-

Solution : Switch to a more active ligand (e.g., from PPh₃ to a Buchwald ligand) or a different base (e.g., from K₂CO₃ to K₃PO₄). Increase the reaction temperature.[10][15]

-

-

Homocoupling of Boronic Ester : Formation of 4,12-hexadecadiene.

-

Protodeborylation : Loss of the boronic ester group, reverting to 1-octene.

-

Cause : Boronic esters, while more stable than boronic acids, can still degrade, especially under prolonged heating or harsh basic conditions.[10]

-

Solution : Ensure the reaction is not heated for an unnecessarily long time. Use the boronic ester as soon as possible after purchase or preparation. Consider using a milder base if possible.

-

References

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Hong, W., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

de Vries, A. H. M., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Wiley Online Library. [Link]

-

Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. Journal of the Chemical Society, Chemical Communications. [Link]

-

Carrow, B. P., & Denmark, S. E. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. [Link]

-

Limmert, M. E., et al. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. PMC. [Link]

-

Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

-

Singh, P. P., et al. (2016). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

Reddy, K. S., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

-

Platon, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

-

Reddit r/Chempros discussion on Suzuki coupling. (2021). [Link]

-

Badone, D., et al. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

-

ResearchGate discussion on low Suzuki coupling yield. (2017). [Link]

-

Al-Zoubi, R. M., et al. (2014). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

-

Dhudshia, B., & Tiburcio, J. (2004). Preparation of (E)-1-alkenylboronic acid pinacol esters via transfer of alkenyl group from boron to boron. Arkivoc. [Link]

-

Thomas, A. A., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]

-

Firouzabadi, H., et al. (2014). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters promoted by Pd nanoparticles. ResearchGate. [Link]

-

B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Hydrolysis of 4-Octenylboronic Acid Pinacol Ester

Introduction: The Significance of 4-Octenylboronic Acid in Modern Synthesis

4-Octenylboronic acid is a valuable bifunctional reagent in organic synthesis, possessing both a nucleophilic boronic acid moiety and a reactive terminal alkene. This unique combination allows for sequential or orthogonal functionalization, making it a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its most prominent application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for carbon-carbon bond formation[1][2]. The alkene functionality can be further manipulated through various transformations such as metathesis, hydrogenation, or oxidation.

However, free boronic acids can be prone to dehydration to form boroxines, and may exhibit limited stability and difficult purification[3][4]. For this reason, they are often prepared and stored as their pinacol esters. The pinacol protecting group enhances stability, allows for easier purification by chromatography, and renders the compound more soluble in organic solvents[5][6]. Consequently, the efficient and clean deprotection of the 4-octenylboronic acid pinacol ester to its corresponding free boronic acid is a critical step to unmask its reactivity for subsequent reactions.

This guide provides detailed protocols for three distinct and reliable methods for the hydrolysis of 4-octenylboronic acid pinacol ester, designed for researchers, scientists, and drug development professionals. The methodologies are presented with an emphasis on the underlying chemical principles, potential challenges, and practical considerations to ensure successful implementation in a laboratory setting.

Method 1: Two-Step Deprotection via Diethanolamine (DEA) Adduct Formation

This robust, two-step procedure involves the initial transesterification of the pinacol ester with diethanolamine to form a stable, often crystalline, zwitterionic adduct. This adduct is then easily hydrolyzed under mild acidic conditions to furnish the free boronic acid. This method is particularly advantageous due to its tolerance of various functional groups, short reaction times, and ease of product isolation[3][7].

Chemical Principle

The reaction proceeds via a nucleophilic attack of the diethanolamine on the boron atom, leading to the displacement of pinacol. The resulting diethanolamine boronate is a tetracoordinate boron species, which is significantly more stable than the starting trigonal planar pinacol ester. Subsequent treatment with a mild acid protonates the diethanolamine moiety, facilitating the hydrolysis to the desired boronic acid.

Experimental Protocol

Step 1: Formation of the Diethanolamine Boronate Adduct

-

In a round-bottom flask, dissolve 4-octenylboronic acid pinacol ester (1.0 equiv) in diethyl ether (Et2O) or another suitable aprotic solvent.

-

Add diethanolamine (1.1 equiv) to the solution at room temperature with stirring.

-

The diethanolamine boronate adduct will often precipitate out of the solution as a white solid. Continue stirring for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting material and pinacol.

-

Dry the solid under vacuum. The product can be used in the next step without further purification.

Step 2: Hydrolysis of the Diethanolamine Adduct

-